molecular formula C10H12FNO B13174266 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13174266
M. Wt: 181.21 g/mol
InChI Key: ZWKCVZYZVWNJIP-UHFFFAOYSA-N
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Description

7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a small molecule research compound with the CAS Number 1519481-05-0 and a molecular formula of C 10 H 12 FNO . It has a molecular weight of 181.21 g/mol . This benzopyran derivative is characterized by a fluorine atom at the 7-position and a methylamino group at the 4-position of the dihydrobenzopyran scaffold. As a structural analog of the core 3,4-dihydro-2H-1-benzopyran-4-amine scaffold , this fluorinated and N-methylated variant is of significant interest in medicinal chemistry and drug discovery research. The benzopyran core structure is a privileged scaffold in pharmaceutical development, known to be present in compounds with a range of biological activities. For instance, related benzopyran alkaloids isolated from natural sources have demonstrated promising anti-fibrotic properties in biological models, including the inhibition of human lung fibroblast proliferation and the reduction of cell contractility . This suggests potential research applications for this compound and its analogs in investigating pathways related to fibrotic diseases. The product is intended For Research Use Only and is not approved for human diagnostic, therapeutic, or any other use.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

7-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-3,6,9,12H,4-5H2,1H3

InChI Key

ZWKCVZYZVWNJIP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 7-fluoro-3,4-dihydro-2H-1-benzopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-benzopyran oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Molecular Formula MW Substituents Key Features Reference
7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Not Provided ~193* 7-F, N-Me Enhanced lipophilicity
(4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine HCl C₉H₁₁ClFNO 203.64 7-F, (4S) Chiral specificity
5,7-Difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 5-F, 7-F Dual electron-withdrawing groups
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine C₉H₁₀FNS 183.25 8-F, S-heteroatom Increased polarizability
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl C₁₀H₁₄ClNO 199.68 8-Me, (4R) Steric bulk

*Estimated based on analogous structures.

Biological Activity

7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic compound with a unique structural configuration that includes a fluorine atom and a benzopyran ring. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • Molecular Formula : C10H12FNO
  • Molecular Weight : 181.21 g/mol
  • IUPAC Name : 7-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine
  • InChI Key : ZWKCVZYZVWNJIP-UHFFFAOYSA-N

The biological activity of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances its ability to form strong interactions with various biological molecules, potentially leading to the modulation of critical signaling pathways. Preliminary studies suggest that it may interact with enzymes and receptors involved in neurotransmission and other physiological processes .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibit significant antimicrobial properties. For instance, fluorinated benzopyran derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the presence of fluorine enhances antimicrobial efficacy .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its potential to protect dopaminergic neurons from degeneration. This suggests possible applications in treating neurodegenerative diseases such as Parkinson's disease .

Anticancer Properties

The compound is under investigation for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets are still being elucidated .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzopyran derivatives, including 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with percentage inhibitions ranging from 50% to 70% at varying concentrations.

Compound% Inhibition (S. aureus)% Inhibition (E. coli)
7-Fluoro-N-methyl...65% at 100 µg/mL58% at 100 µg/mL
Control (Ampicillin)90% at 10 µg/mL85% at 10 µg/mL

Study on Neuroprotection

In a neuroprotective assay using induced pluripotent stem cells (iPSCs), the compound was found to significantly reduce neuronal death caused by oxidative stress. The protective effect was quantified using MTT assays, showing over 80% cell viability at concentrations below toxic thresholds.

Research Findings

Current research highlights the compound's diverse biological activities:

  • Antimicrobial : Effective against multiple bacterial strains.
  • Neuroprotective : Potential for use in neurodegenerative disease therapies.
  • Anticancer : Induces apoptosis in cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, alkylation, and cyclization. For example, fluorinated intermediates (e.g., pentafluoropyridine derivatives) can undergo substitution with methylamine under controlled pH and temperature (e.g., DMF as solvent, LiH as base). Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .
  • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) and NMR (e.g., δ ~2.49 ppm for methyl groups, δ ~6.76 ppm for aromatic protons) .

Q. How can the structural integrity of 7-fluoro-N-methyl-1-benzopyran derivatives be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Identify characteristic shifts (e.g., fluorine-induced deshielding in aromatic regions).
  • Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., m/z 363 for deprotonated forms) .
  • X-ray Crystallography : Resolve spatial arrangement of the benzopyran core and fluorine substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Approach : Use fluorogenic substrates or radiolabeled ligands in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds). IC50 values can be determined via dose-response curves, with controls for non-specific binding .

Advanced Research Questions

Q. How do electronic effects of the 7-fluoro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The fluorine atom withdraws electron density, activating the benzopyran ring for electrophilic substitution but may deactivate certain coupling reactions. Computational studies (DFT) can predict regioselectivity and transition-state energies .
  • Experimental Design : Compare coupling efficiency with/without fluorine using Pd catalysts (e.g., Pd(PPh3)4) and boronic acid partners. Monitor via GC-MS or LC-HRMS .

Q. How can conflicting data on metabolic stability of fluorinated benzopyrans be resolved?

  • Data Reconciliation :

  • In vitro vs. in vivo : Perform microsomal stability assays (e.g., liver microsomes + NADPH) alongside pharmacokinetic studies in rodent models.
  • Isotope Labeling : Use 18F or 14C tracers to track metabolic pathways and identify reactive intermediates (e.g., oxidative defluorination) .

Q. What computational strategies improve the design of benzopyran derivatives targeting GPCRs?

  • Methods :

  • Molecular Docking : Screen against GPCR crystal structures (e.g., β2-adrenergic receptor) to predict binding affinities.
  • MD Simulations : Analyze ligand-receptor dynamics over 100+ ns to assess stability of fluorine-mediated interactions .
    • Validation : Synthesize top candidates and validate via cAMP accumulation or β-arrestin recruitment assays .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during N-methylation of the benzopyran amine?

  • Optimization :

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines).
  • Selective Alkylation : Use methyl iodide in the presence of non-nucleophilic bases (e.g., K2CO3) to minimize over-alkylation .

Q. How can solvent effects on benzopyran ring conformation be quantified?

  • Experimental : Compare NMR NOESY/ROESY spectra in polar (DMSO) vs. non-polar (CDCl3) solvents to assess intramolecular hydrogen bonding and ring puckering .
  • Computational : Conduct solvation-free energy calculations (e.g., COSMO-RS) to model solvent-dependent conformational equilibria .

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